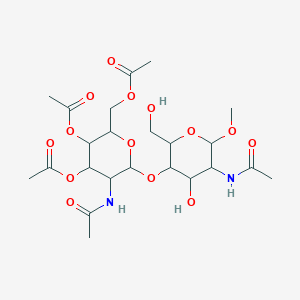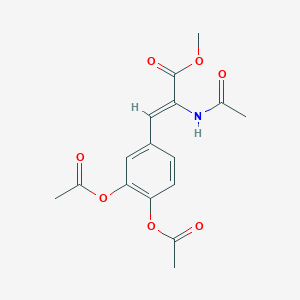
4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- is a chemical compound with the molecular formula C15H8Cl2N2S2 It is known for its unique structure, which includes two benzene rings connected by a methylene bridge, each substituted with a chlorine atom and an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- typically involves the reaction of 2-chloro-4-isothiocyanatobenzene with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge between the two benzene rings.
Industrial Production Methods
In an industrial setting, the production of Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate groups can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives and thiourea compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- exerts its effects involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1,1’-methylenebis[2-methyl-: Similar structure but with methyl groups instead of isothiocyanate groups.
Benzene,1,1’-methylenebis[2-chloro-4-nitro-: Contains nitro groups instead of isothiocyanate groups.
Benzene,1,1’-methylenebis[2-chloro-4-amin-: Contains amino groups instead of isothiocyanate groups.
Uniqueness
Benzene,1,1’-methylenebis[2-chloro-4-isothiocyanato- is unique due to its combination of chlorine and isothiocyanate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-1-[(2-chloro-4-isothiocyanatophenyl)methyl]-4-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-14-6-12(18-8-20)3-1-10(14)5-11-2-4-13(19-9-21)7-15(11)17/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTPDEXFDOLKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)CC2=C(C=C(C=C2)N=C=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7796899.png)
![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)










